Ethyl cyano(cyclopentylidene)acetate

概要

説明

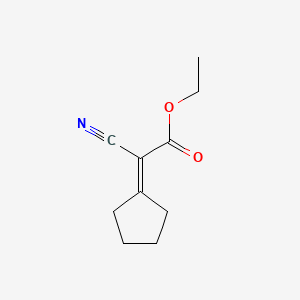

Ethyl cyano(cyclopentylidene)acetate is an organic compound with the molecular formula C10H13NO2. It is a versatile compound used in various chemical reactions and has significant applications in scientific research. The compound contains a cyano group, a cyclopentylidene group, and an ester functional group, making it a valuable building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate. The reaction is typically carried out in an aqueous medium.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to yield ethyl cyanoacetate.

Industrial Production Methods

Industrial production of ethyl cyano(cyclopentylidene)acetate typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

化学反応の分析

Types of Reactions

Condensation Reactions: Ethyl cyano(cyclopentylidene)acetate undergoes condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form various products.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine.

Nucleophilic Substitution: Common nucleophiles include amines and alcohols.

Cyclization: Often requires acidic or basic conditions, depending on the specific reaction.

Major Products

Condensation Products: Various α,β-unsaturated compounds.

Substitution Products: Amino or alkoxy derivatives.

Cyclization Products: Heterocyclic compounds such as pyridines and quinolines.

科学的研究の応用

Ethyl cyano(cyclopentylidene)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of ethyl cyano(cyclopentylidene)acetate involves its reactivity towards various nucleophiles and electrophiles. The cyano group and ester functional group make it a highly reactive compound, capable of participating in multiple chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

類似化合物との比較

Ethyl cyano(cyclopentylidene)acetate can be compared with other similar compounds such as ethyl cyanoacetate and methyl cyanoacetate. While all these compounds contain a cyano group and an ester functional group, this compound is unique due to the presence of the cyclopentylidene group, which imparts different reactivity and properties.

Similar Compounds

Ethyl Cyanoacetate: Contains a cyano group and an ester functional group but lacks the cyclopentylidene group.

Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.

This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.

生物活性

Ethyl cyano(cyclopentylidene)acetate, also known as 2-cyano-2-cyclopentylidene-acetic acid ethyl ester, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with cyanomethylene reagents. One notable method is the condensation of cyclopentanone with ethyl cyanoacetate, which leads to the formation of the desired compound along with various heterocyclic derivatives such as pyrazoles and thiophenes. These derivatives have been evaluated for their antitumor activities against several cancer cell lines, showing promising results in inhibiting cell growth .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have demonstrated that derivatives synthesized from this compound possess significant inhibitory effects against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Some derivatives showed higher efficacy than standard chemotherapeutic agents .

- Antibacterial Properties : Cyclohexylidene derivatives related to this compound have shown antibacterial activity against various strains. For instance, compounds derived from similar structures have been reported to possess activity against both Gram-positive and Gram-negative bacteria .

- Antiviral and Anti-inflammatory Effects : Research indicates that cyclohexylidene derivatives can exhibit antiviral properties and anti-inflammatory effects. These activities are crucial for developing treatments for viral infections and inflammatory diseases .

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor activity of several derivatives synthesized from this compound. The results indicated that specific compounds showed over 70% inhibition of cell proliferation in MCF-7 cells at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, this compound derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15 to 30 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

特性

IUPAC Name |

ethyl 2-cyano-2-cyclopentylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQXZJJXLYXGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278936 | |

| Record name | Ethyl cyano(cyclopentylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-83-0 | |

| Record name | 5407-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyano(cyclopentylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。